![molecular formula C6H8O6 B15220918 (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is specifically designed for use in metabolic studies, where the incorporation of carbon-13 isotopes allows for detailed tracking and analysis of metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 labeled precursors into the ascorbic acid synthesis pathway. This can be achieved through various synthetic routes, including:
Fermentation: Using microorganisms that can incorporate carbon-13 labeled glucose into ascorbic acid.
Chemical Synthesis: Starting from carbon-13 labeled glucose, which undergoes a series of chemical reactions to form the labeled ascorbic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes, where genetically modified microorganisms are used to produce carbon-13 labeled glucose, which is then converted into the labeled ascorbic acid through a series of enzymatic reactions.
化学反応の分析
Types of Reactions
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as dithiothreitol (DTT) and glutathione are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Acetylated derivatives of ascorbic acid.
科学的研究の応用
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of ascorbic acid metabolism.
Biology: Helps in studying the role of ascorbic acid in cellular processes and its antioxidant properties.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of ascorbic acid in the human body.
Industry: Employed in the development of new ascorbic acid-based supplements and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in redox reactions. The pathways involved include the regeneration of other antioxidants such as vitamin E and glutathione.
類似化合物との比較
Similar Compounds
Ascorbic Acid: The non-labeled version of the compound.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl groups but different functional properties.
Allylamine: An unsaturated amine with different chemical properties.
Uniqueness
The uniqueness of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a powerful tool for researchers to study the detailed mechanisms of ascorbic acid metabolism and its role in various biological processes.
特性
分子式 |
C6H8O6 |
|---|---|
分子量 |
182.08 g/mol |
IUPAC名 |
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
CIWBSHSKHKDKBQ-LQCGXNGASA-N |
異性体SMILES |
[13CH2]([13C@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
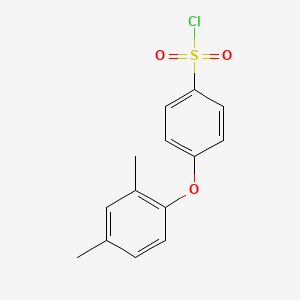
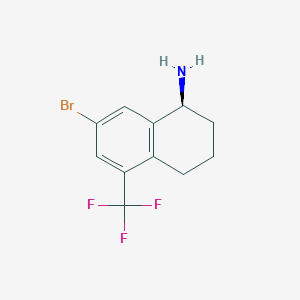
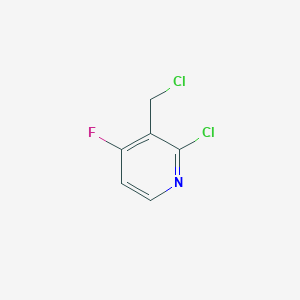
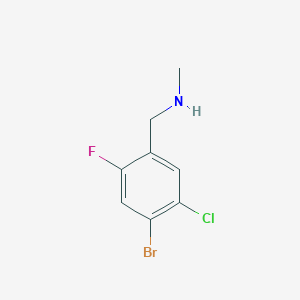

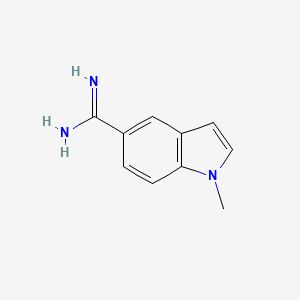

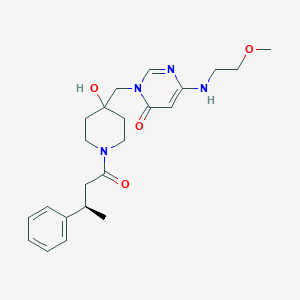
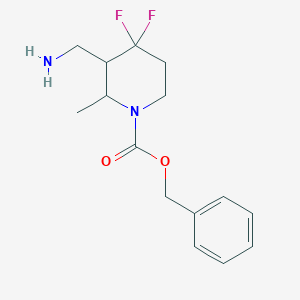
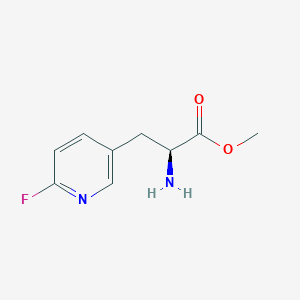
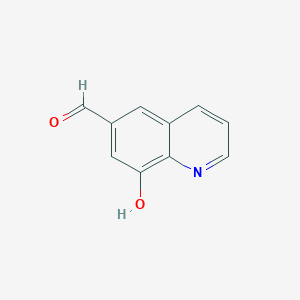
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
